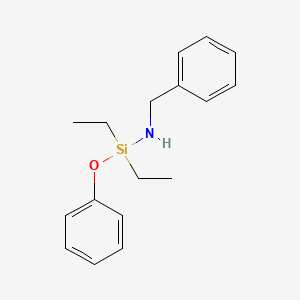
N-Benzyl-1,1-diethyl-1-phenoxysilanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-1,1-diethyl-1-phenoxysilanamine is an organosilicon compound characterized by the presence of a benzyl group, diethyl groups, and a phenoxy group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1,1-diethyl-1-phenoxysilanamine typically involves the reaction of benzylamine with diethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds through the nucleophilic substitution of the chlorine atom by the benzylamine, forming the desired silanamine compound. The reaction conditions generally include:
Solvent: Anhydrous tetrahydrofuran or dichloromethane
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1,1-diethyl-1-phenoxysilanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where the phenoxy group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride; anhydrous ether or tetrahydrofuran; low to moderate temperatures.
Substitution: Halides, alkoxides; anhydrous solvents; room temperature to reflux.
Major Products Formed
Oxidation: Silanol derivatives
Reduction: Silane derivatives
Substitution: Various substituted silanamine derivatives
Scientific Research Applications
N-Benzyl-1,1-diethyl-1-phenoxysilanamine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Benzyl-1,1-diethyl-1-phenoxysilanamine involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions and other molecules, influencing their reactivity and stability. Additionally, the presence of the phenoxy group allows for potential interactions with aromatic systems, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-1,1-diethyl-1-phenylsilanamine
- N-Benzyl-1,1-diethyl-1-methoxysilanamine
- N-Benzyl-1,1-diethyl-1-ethoxysilanamine
Uniqueness
N-Benzyl-1,1-diethyl-1-phenoxysilanamine is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties compared to other similar compounds. The phenoxy group enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry.
Properties
CAS No. |
88063-84-7 |
|---|---|
Molecular Formula |
C17H23NOSi |
Molecular Weight |
285.45 g/mol |
IUPAC Name |
N-[diethyl(phenoxy)silyl]-1-phenylmethanamine |
InChI |
InChI=1S/C17H23NOSi/c1-3-20(4-2,19-17-13-9-6-10-14-17)18-15-16-11-7-5-8-12-16/h5-14,18H,3-4,15H2,1-2H3 |
InChI Key |
AVFSSQJLJGBMKG-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(NCC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















